molecular formula C8H8N2O B13020097 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol

3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B13020097
M. Wt: 148.16 g/mol
InChI Key: NXYKOOPCGGFGDK-UHFFFAOYSA-N
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Description

3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, with a hydroxyl group at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis techniques, which allow for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methyl group and hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of certain cancers and neurological disorders due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.

    3-methyl-1H-pyrrolo[2,3-b]pyridine:

    4-hydroxy-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group, which can influence its chemical behavior and biological activity.

Uniqueness

3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C8H8N2O/c1-5-4-10-8-7(5)6(11)2-3-9-8/h2-4H,1H3,(H2,9,10,11)

InChI Key

NXYKOOPCGGFGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=O)C=CN2

Origin of Product

United States

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